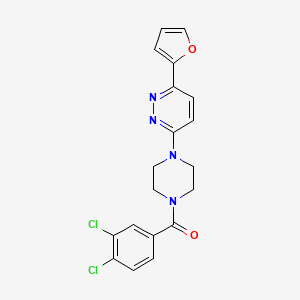

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Descripción

The compound "(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone" is a synthetic small molecule featuring a methanone core linked to a 3,4-dichlorophenyl group and a piperazine ring substituted with a pyridazine-furan heterocyclic system.

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2/c20-14-4-3-13(12-15(14)21)19(26)25-9-7-24(8-10-25)18-6-5-16(22-23-18)17-2-1-11-27-17/h1-6,11-12H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJYGCBXFKFMIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:

Preparation of 3,4-Dichlorophenylamine: This can be synthesized by the chlorination of aniline.

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by the reaction of hydrazine with a suitable dicarbonyl compound.

Coupling Reactions: The furan ring and the pyridazine ring are coupled using a palladium-catalyzed cross-coupling reaction.

Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

Final Coupling: The final compound is obtained by coupling the dichlorophenyl group with the piperazine-pyridazine intermediate under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The nitro groups on the pyridazine ring can be reduced to amines.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

(3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include G-protein coupled receptors, ion channels, and enzymes involved in metabolic pathways.

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Structural Features

The compound shares structural motifs with other piperazinyl methanone derivatives, such as:

4-(3-Chlorophenyl)piperazin-1-ylmethanone : Substituted with a chlorophenyl group and an oxazole ring.

(4-Methylpiperazin-1-yl)(4-((5-chloro-4-((2-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)methanone : Features a triazole-pyrimidine system and methylpiperazine.

Key Differences :

- Aromatic Substituents: The 3,4-dichlorophenyl group in the target compound may enhance lipophilicity and binding to hydrophobic pockets compared to monochloro derivatives .

Physicochemical Properties

| Property | Target Compound | 4-(3-Chlorophenyl)piperazin-1-ylmethanone | (4-Methylpiperazin-1-yl)(pyrimidin-2-yl)methanone |

|---|---|---|---|

| Molecular Weight (g/mol) | ~470 (estimated) | ~390 | ~520 |

| LogP (Predicted) | 3.8–4.2 | 2.9–3.3 | 2.5–3.0 |

| Hydrogen Bond Acceptors | 7 | 5 | 9 |

Implications : Higher lipophilicity (LogP) in the target compound may improve membrane permeability but reduce aqueous solubility compared to analogues .

Bioactivity and Functional Insights

Substructure-Activity Relationships

- Piperazine Linkage : Piperazine is a flexible spacer that enhances interaction with biomolecular targets (e.g., serotonin or dopamine receptors) .

- Chlorophenyl Groups: Dichloro substitution may increase target affinity compared to monochloro analogues, as seen in antipsychotic drugs like clozapine .

- Heterocyclic Systems: Pyridazine and furan rings could modulate electron distribution, affecting binding to enzymes like kinases or monoamine oxidases .

Comparative Bioactivity (Hypothetical)

Rationale : Analogues with triazole-pyrimidine systems () are often kinase inhibitors, while oxazole-piperazine derivatives () show affinity for σ receptors .

Actividad Biológica

The compound (3,4-Dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a dichlorophenyl moiety attached to a piperazine ring that is further substituted with a furan-pyridazine group. The synthesis typically involves multi-step organic reactions, including:

-

Formation of the Pyridazine Ring :

- Cyclization of phenylhydrazone derivatives.

- Oxidation using phosphorus pentachloride (PCl5).

-

Introduction of the Furan Group :

- Condensation with furan derivatives.

-

Formation of the Piperazine Ring :

- Cyclization involving appropriate amine precursors.

-

Final Substitution :

- Attachment of the dichlorophenyl group via nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that pyridazine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Escherichia coli and Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate to High | |

| 5-methyl-2-(5-methyl-1,3-diphenyl-pyrazole) | Significant Antimicrobial |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro assays demonstrated that related pyridazine derivatives exhibited cytotoxic effects on various cancer cell lines, including HepG2 and SGC-7901. The mechanism of action is hypothesized to involve the inhibition of dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .

The proposed mechanism involves interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit DHODH, disrupting nucleotide synthesis essential for DNA replication in cancer cells.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), leading to downstream effects on cellular signaling pathways .

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various pyridazine derivatives, revealing that those with furan substitutions exhibited enhanced antibacterial properties compared to their non-furan counterparts .

- Anticancer Evaluation : In another study, a series of piperazine derivatives were screened for anticancer activity against multiple cell lines, highlighting the importance of structural modifications in enhancing efficacy .

Q & A

Basic Synthesis: What is the optimized synthetic route for preparing (3,4-dichlorophenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone?

Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A general approach includes:

Piperazine Functionalization: React 6-(furan-2-yl)pyridazine-3-carboxylic acid derivatives with piperazine under reflux conditions in glacial acetic acid with catalytic HCl, analogous to pyrazoline synthesis methods .

Ketone Coupling: Introduce the 3,4-dichlorophenyl group via nucleophilic acyl substitution using a suitable acyl chloride.

Purification: Use column chromatography (silica gel, petroleum ether/ethyl acetate) followed by recrystallization to isolate the pure product. Monitor purity via TLC and NMR .

Advanced Synthesis: How can regioselectivity challenges in pyridazine-piperazine coupling be addressed?

Answer:

Regioselectivity in pyridazine-piperazine coupling can be controlled by:

- Pre-activation of Pyridazine: Use halogenated pyridazines (e.g., 6-bromo derivatives) to direct coupling to the 3-position via Buchwald-Hartwig amination .

- Temperature Modulation: Conduct reactions at 60–65°C to favor kinetic control over thermodynamic pathways, reducing byproducts .

- Catalytic Systems: Employ Pd(OAc)₂/Xantphos catalysts for C–N bond formation, as demonstrated in related piperazine derivatives .

Basic Pharmacological Evaluation: What in vitro assays are suitable for screening bioactivity?

Answer:

- Anticancer Activity: Use MTT assays against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72 hours .

- Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) to evaluate affinity, given structural similarities to CNS-active piperazine derivatives .

- Enzyme Inhibition: Test inhibitory effects on kinases or phosphodiesterases via fluorometric/colorimetric kits .

Advanced Pharmacological Evaluation: How to resolve contradictions in bioactivity data across studies?

Answer:

Contradictions may arise from:

- Batch Variability: Ensure compound purity (>95% by HPLC) and validate synthetic routes via NMR/MS .

- Assay Conditions: Standardize cell culture media, passage numbers, and incubation times.

- Structural Confirmation: Re-analyze disputed batches via X-ray crystallography (if crystalline) or 2D-NMR (e.g., NOESY for stereochemistry) .

Basic Structural Characterization: Which spectroscopic techniques validate the core structure?

Answer:

- 1H/13C-NMR: Confirm substituent positions via aromatic proton splitting (e.g., dichlorophenyl δ 7.2–7.4 ppm) and carbonyl signals (~165–170 ppm) .

- FT-IR: Identify ketone C=O stretches (~1640–1680 cm⁻¹) and piperazine N–H bends (~3300 cm⁻¹) .

- Mass Spectrometry: ESI-MS for molecular ion ([M+H]⁺) and fragmentation patterns consistent with pyridazine-piperazine cleavage .

Advanced Structural Analysis: How to differentiate isomeric byproducts during synthesis?

Answer:

- 2D-NMR: Use HSQC and HMBC to map connectivity between pyridazine C-3 and piperazine N-1 .

- X-ray Diffraction: Resolve regiochemistry ambiguities in crystalline derivatives (e.g., piperazine chair conformation) .

- Chromatographic Separation: Optimize HPLC gradients (C18 column, acetonitrile/water) to isolate isomers .

Toxicity and Safety: What precautions are recommended for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy (analogous to piperazine derivatives) .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal .

Structure-Activity Relationship (SAR): How do substituents on the pyridazine ring influence bioactivity?

Answer:

- Electron-Withdrawing Groups (e.g., Cl): Enhance receptor binding via hydrophobic interactions, as seen in dichlorophenyl derivatives .

- Furan Moieties: Improve solubility and π-π stacking, critical for CNS penetration .

- Piperazine Linkers: Modulate conformational flexibility; N-methylation reduces metabolic degradation .

Stability and Formulation: How to assess hydrolytic stability of the ketone group?

Answer:

- Forced Degradation: Expose to pH 1–13 buffers at 40°C for 24–72 hours, monitor via HPLC .

- Solid-State Stability: Conduct accelerated stability studies (40°C/75% RH) over 1–3 months .

- Lyophilization: For aqueous formulations, lyophilize with mannitol or trehalose to prevent hydrolysis .

Computational Modeling: Which in silico tools predict binding modes to biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger to model interactions with serotonin receptors (e.g., 5-HT₂A) .

- MD Simulations: Run GROMACS simulations to assess piperazine conformational dynamics in lipid bilayers .

- QSAR Models: Train models on pyridazine derivatives to correlate logP with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.